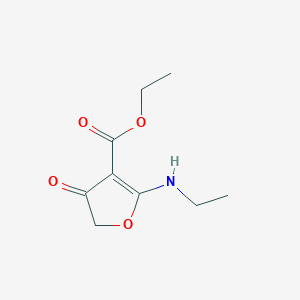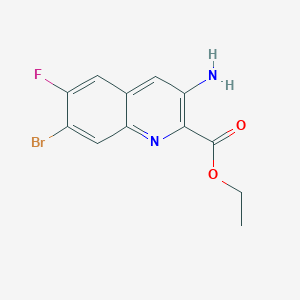
2-chloro-6-(furan-2-yl)pyrazine
Übersicht
Beschreibung
2-chloro-6-(furan-2-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(furan-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include various substituted pyrazines.
Oxidation: Products include furanones.
Reduction: Products include dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(furan-2-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrazine derivatives.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that are critical for the survival of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrazine: Lacks the furan ring, making it less versatile in certain applications.
6-(2-Furyl)Pyrazine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Amino-6-(2-Furyl)Pyrazine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Uniqueness
2-chloro-6-(furan-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the furan ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
2-chloro-6-(furan-2-yl)pyrazine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H |
InChI-Schlüssel |
ZDGXPNDRBJGCLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)













